Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H13F2NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with difluoromethylating agents. One common method includes the use of benzyl chloroformate as a protecting group for the nitrogen atom, followed by the introduction of difluoromethyl and hydroxyl groups under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate.
Reduction: Benzyl 3,3-difluoro-4-hydroxypyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding with the target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- Benzyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate
- Benzyl 3,3-difluoro-4-hydroxypyrrolidine
- Benzyl 3,3-difluoro-4-aminopyrrolidine-1-carboxylate
Uniqueness: Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds that may lack one or both of these groups.
Properties
IUPAC Name |
benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-12(14)8-15(6-10(12)16)11(17)18-7-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXSQDYMDGAHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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